N-(4-Hydroxybutyl)trifluoroacetamide

Catalog No.
S1539481
CAS No.
128238-43-7
M.F
C6H10F3NO2
M. Wt
185.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Hydroxybutyl)trifluoroacetamide

CAS Number

128238-43-7

Product Name

N-(4-Hydroxybutyl)trifluoroacetamide

IUPAC Name

2,2,2-trifluoro-N-(4-hydroxybutyl)acetamide

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)5(12)10-3-1-2-4-11/h11H,1-4H2,(H,10,12)

InChI Key

LZUDPIMZEXACCH-UHFFFAOYSA-N

SMILES

C(CCO)CNC(=O)C(F)(F)F

Canonical SMILES

C(CCO)CNC(=O)C(F)(F)F

N-(4-Hydroxybutyl)trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamido group attached to a hydroxybutyl moiety. Its chemical formula is C6H10F3NOC_6H_{10}F_3NO, and it has a molecular weight of approximately 201.15 g/mol. The compound is recognized for its potential applications in various fields, including chemistry, biology, and medicine, due to its unique structural features that enhance its reactivity and stability compared to similar compounds.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the production of 4-(Trifluoroacetamido)butanal.
  • Reduction: The trifluoroacetamide group can be reduced to yield 4-(Trifluoroacetamido)butylamine using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group may participate in nucleophilic substitution reactions, producing various substituted derivatives depending on the nucleophile used, such as alkyl halides or acyl chlorides.

Common reagents for these reactions include potassium permanganate for oxidation and sodium hydroxide for substitution reactions.

The biological activity of N-(4-Hydroxybutyl)trifluoroacetamide has been explored in various research contexts. It acts as a protecting group in phosphodiesters, facilitating studies related to DNA intercalation and other biological processes. Additionally, its structure allows it to interact with biological molecules, suggesting potential therapeutic applications in medicine .

N-(4-Hydroxybutyl)trifluoroacetamide can be synthesized through several methods:

  • Direct Reaction: A common synthetic route involves the reaction of trifluoroacetic acid with a hydroxybutyl compound under controlled conditions.
  • Industrial Production: For larger-scale production, similar synthetic routes are employed but utilize larger reactors and more precise control over reaction conditions to ensure high yield and purity .

The applications of N-(4-Hydroxybutyl)trifluoroacetamide span multiple fields:

  • Chemistry: It serves as a building block for synthesizing other compounds, particularly those requiring a 4-aminobutyl residue.
  • Biology: Its role as a protecting group is crucial in studies involving DNA and RNA.
  • Medicine: The compound shows promise for therapeutic uses due to its ability to interact with various biological targets.
  • Industry: It is utilized in the production of specialty chemicals and as a reagent in diverse industrial processes.

Interaction studies involving N-(4-Hydroxybutyl)trifluoroacetamide have indicated that it can bind effectively to biological macromolecules, influencing their behavior. For instance, research has shown that it can facilitate DNA intercalation when used as part of chemical syntheses aimed at developing new antitumor agents .

Several compounds share structural similarities with N-(4-Hydroxybutyl)trifluoroacetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoroacetamido)-1-butanolContains a trifluoroacetamido groupSimilar but lacks the hydroxy group specificity
2,2,2-Trifluoro-N-(4-hydroxybutyl)acetamideSimilar functional groups but different positioningDifferences in reactivity due to positioning

N-(4-Hydroxybutyl)trifluoroacetamide is unique due to its trifluoroacetamido group combined with the hydroxybutyl moiety, which imparts distinct chemical properties such as increased stability and specific reactivity compared to its analogs .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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